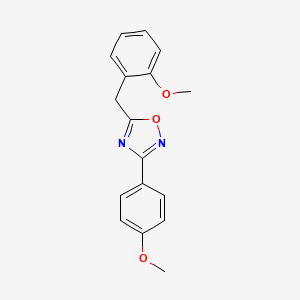
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as MOBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MOBD is a heterocyclic compound that belongs to the oxadiazole family and has a molecular formula of C17H16N2O3.
Mécanisme D'action
The exact mechanism of action of 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds. This allows for higher concentrations of this compound to be used without causing harm to cells or animals. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are many potential future directions for research on 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with even greater therapeutic potential.
Méthodes De Synthèse
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 2-methoxybenzylhydrazine with 4-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methoxybenzylhydrazine with ethyl chloroformate followed by the addition of 4-methoxybenzoyl chloride.
Applications De Recherche Scientifique
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promising results in scientific research as a potential therapeutic agent for various diseases. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-9-7-12(8-10-14)17-18-16(22-19-17)11-13-5-3-4-6-15(13)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLNTMQOFCYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


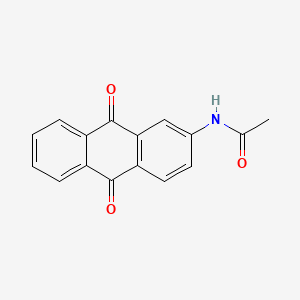
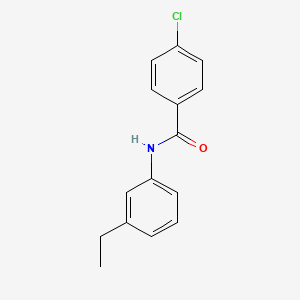

![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
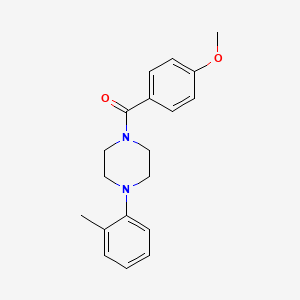

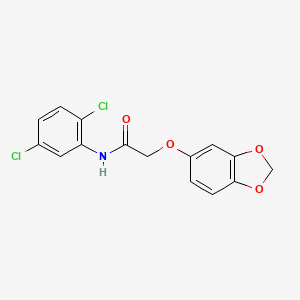
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)
![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)

